1-Methyl-1,4-diazepane-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-methyl-1,4-diazepane-2,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-8-3-2-5(9)7-4-6(8)10/h2-4H2,1H3,(H,7,9) |
InChI Key |
FTMJIPXEQUEBPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)NCC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 1,4 Diazepane 2,5 Dione
Direct Synthesis Strategies for the 1,4-Diazepane-2,5-dione (B14664083) Core Structure
The formation of the seven-membered 1,4-diazepane-2,5-dione ring is a critical step in the synthesis of the target molecule. Various methodologies have been developed to construct this heterocyclic scaffold.
Cyclization Reactions for Seven-Membered Ring Formation
Intramolecular cyclization is a common and direct approach to forming the 1,4-diazepane-2,5-dione ring. These reactions typically involve the formation of two amide bonds to create the cyclic structure. One prominent method involves the cyclization of dipeptide precursors. For instance, the treatment of a dipeptide composed of an N-protected amino acid and a C-terminal amino acid ester can lead to the formation of the diazepanedione ring upon deprotection and subsequent intramolecular aminolysis.
Another approach is the reaction of diamines with dicarboxylic acid derivatives. For example, the condensation of a 1,2-diamine with a succinic acid derivative under appropriate conditions can yield the desired seven-membered ring. ijpcbs.com The choice of activating agents and reaction conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.
Furthermore, the formation of the 1,4-diazepine-2,5-dione ring has been observed as a side reaction during the solid-phase synthesis of peptides containing aspartic acid β-benzyl ester. nih.gov This occurs through the transformation of an aspartimide intermediate, providing an alternative, albeit sometimes unintentional, route to this heterocyclic system. nih.gov
| Starting Materials | Reagents and Conditions | Product | Key Findings |
| Dipeptide Precursors | Deprotection, Base-mediated cyclization | 1,4-Diazepane-2,5-dione derivatives | Efficient for constructing substituted analogs. |
| 1,2-Diamine and Succinic Acid Derivative | Condensing agents (e.g., carbodiimides) | 1,4-Diazepane-2,5-dione | A fundamental and direct approach. |
| H-Xaa-Asp(OBzl)-Yaa-Gly-NH2 sequences on solid phase | Fmoc-based SPPS | 1,4-Diazepine-2,5-dione-peptides | Formed from an aspartimide peptide intermediate. nih.gov |
Ring Expansion Approaches to 1,4-Diazepane-2,5-diones
Ring expansion reactions provide an alternative strategy to construct the 1,4-diazepane-2,5-dione scaffold. A notable example is the base-promoted ring expansion of 3-aminoquinoline-2,4-diones, which rearrange to form 1,4-benzodiazepine-2,5-diones under mild conditions using bases like 1,1,3,3-tetramethylguanidine. acs.org While this specific example leads to a benzodiazepine (B76468) derivative, the underlying principle of ring expansion can be conceptually applied to the synthesis of related diazepanediones.
Another relevant transformation is the ring-opening of azetidine (B1206935) derivatives. For instance, the reaction of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govacs.orgdiazepin-10(2H)-ones with methyl chloroformate in acetonitrile (B52724) leads to the formation of 2-chloroethyl-substituted 1,3,4,5-tetrahydro-2H-benzo[e] nih.govacs.orgdiazepin-2-ones through N-methoxycarbonylation followed by ring opening. mdpi.com
| Precursor | Reagents | Product | Reference |
| 3-Aminoquinoline-2,4-diones | 1,1,3,3-tetramethylguanidine, NaOEt, or benzyltrimethylammonium (B79724) hydroxide | 1,4-Benzodiazepine-2,5-diones | acs.org |
| 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] nih.govacs.orgdiazepin-10(2H)-ones | Methyl chloroformate, CH3CN, reflux | 2-Chloroethyl-substituted 1,3,4,5-tetrahydro-2H-benzo[e] nih.govacs.orgdiazepin-2-ones | mdpi.com |
Multi-Component Assembly Strategies for the Diazepane Scaffold
Multi-component reactions (MCRs) offer an efficient pathway to assemble complex molecules like 1,4-diazepane-2,5-diones in a single synthetic step. The Ugi four-component reaction (U-4CR) is a powerful tool in this regard. youtube.com By combining an amine, a carboxylic acid, an isocyanide, and a carbonyl compound, it is possible to generate precursors that can subsequently cyclize to form the diazepane ring. For instance, a reaction involving an amino acid, an aldehyde, an isocyanide, and a second amino acid derivative can produce a linear precursor poised for cyclization into a 1,4-diazepane-2,5-dione.
The synthesis of 1,4-thienodiazepine-2,5-diones has been achieved via a multi-component reaction approach, highlighting the utility of MCRs in constructing related heterocyclic systems. nih.gov
| Reaction Type | Components | Intermediate/Product | Key Advantage |
| Ugi Four-Component Reaction | Amine, Carboxylic Acid, Isocyanide, Carbonyl Compound | Linear peptide-like precursors | High convergence and atom economy. youtube.com |
| MCR for Thienodiazepines | 2-aminothiophene-3-carboxylate, aldehyde, isocyanide | 1,4-Thienodiazepine-2,5-diones | Demonstrates the applicability of MCRs to related diazepine (B8756704) systems. nih.gov |
Solid-Phase Synthesis Protocols for 1,4-Diazepane-2,5-dione Derivatives
Solid-phase synthesis (SPS) has proven to be a valuable technique for the preparation of libraries of 1,4-diazepane-2,5-dione derivatives, particularly for screening purposes. acs.orgnih.gov This methodology involves attaching a starting material to a solid support (resin) and carrying out the synthesis in a stepwise manner.
One common strategy involves the on-resin cyclization of a linear precursor. For example, a dipeptide can be assembled on the solid support, and subsequent cleavage from the resin can be designed to occur concomitantly with the cyclization to release the desired 1,4-diazepane-2,5-dione into solution. This approach allows for the rapid generation of diverse analogs by varying the building blocks used in the synthesis.
The formation of 1,4-diazepine-2,5-dione peptides has been observed as a side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly with sequences containing aspartic acid β-benzyl ester. nih.gov While often undesirable, this reaction pathway can be exploited for the targeted synthesis of these derivatives. nih.gov
Regioselective N-Methylation Techniques for 1-Methyl-1,4-diazepane-2,5-dione Formation
Once the 1,4-diazepane-2,5-dione core is synthesized, the introduction of a methyl group at the N1 position is required to obtain the target compound. This necessitates regioselective N-alkylation. The two nitrogen atoms within the diazepanedione ring have different chemical environments, which can be exploited to achieve regioselectivity.
One approach involves the use of protecting groups. By selectively protecting one of the nitrogen atoms, the other can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. Subsequent deprotection yields the desired this compound.
Alternatively, direct methylation can sometimes be achieved with a degree of regioselectivity depending on the reaction conditions and the steric and electronic properties of the substrate. For instance, in related heterocyclic systems like 2,4-dihydroxybenzaldehydes, regioselective alkylation can be achieved with high yields using specific base and solvent combinations, such as cesium bicarbonate in acetonitrile. nih.gov While not directly on the diazepane system, this demonstrates the principle of achieving regioselectivity through careful choice of reagents.
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of enantiomerically pure this compound analogs is often crucial for biological applications. This can be achieved through several stereoselective strategies.
One common method is to start with chiral building blocks. The use of enantiomerically pure amino acids as precursors in the cyclization reactions described in section 2.1.1 will result in the formation of chiral 1,4-diazepane-2,5-diones. The stereochemistry of the final product is dictated by the stereochemistry of the starting materials.
Another approach is the use of a chiral auxiliary. A chiral group can be temporarily attached to the molecule to direct a subsequent reaction, such as alkylation, in a stereoselective manner. For example, the diastereoselective alkylation of a chiral 1,4-benzodiazepine-2,5-dione containing an α-phenethyl group as a chiral auxiliary has been reported. researchgate.net The auxiliary is then removed to yield the enantiomerically enriched product.
Furthermore, asymmetric catalysis can be employed to introduce chirality. While specific examples for this compound are not prevalent in the provided search results, the general principles of asymmetric synthesis, such as the use of chiral catalysts for key bond-forming reactions, are applicable to the synthesis of these chiral analogs.
| Strategy | Description | Example |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Cyclization of dipeptides derived from L- or D-amino acids. |
| Chiral Auxiliary | Temporary incorporation of a chiral group to control stereochemistry. | Diastereoselective alkylation of a benzodiazepinedione with an α-phenethyl group. researchgate.net |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Conceptually applicable for key bond-forming steps. |
Enantioselective Approaches to Diazepane-2,5-dione Chirality
While direct enantioselective synthesis of this compound is not extensively documented, methodologies developed for the closely related 1,4-benzodiazepine-2,5-diones provide significant insights. One notable approach involves the use of a chiral auxiliary to control the stereochemical outcome of reactions. For instance, the installation of a di(p-anisyl)methyl (DAM) group at the N1 position of 1,4-benzodiazepine-2,5-diones derived from proteinogenic amino acids allows for the retentive replacement of the C3-proton. nih.govconsensus.app This deprotonation/trapping protocol facilitates the introduction of a variety of substituents at the C3 position with excellent enantioselectivity. nih.govconsensus.app The high degree of stereocontrol is attributed to a "memory of chirality" effect, where the inherent chirality of the starting material dictates the stereochemistry of the product. researchgate.net
These principles can be extended to the synthesis of chiral 1-Methyl-1,4-diazepane-2,5-diones, where a chiral directing group could be temporarily installed to guide the stereoselective functionalization of the diazepane ring before its removal.
Chiral Precursor Utilization in this compound Synthesis
A more direct and widely applicable strategy for the synthesis of enantiopure 1-Methyl-1,4-diazepane-2,5-diones involves the use of chiral building blocks derived from the chiral pool. Amino acids are particularly valuable precursors due to their ready availability in enantiomerically pure form.
The synthesis of 1,4-benzodiazepine-2,5-diones with diverse substituents at the C-3 position has been achieved using various amino acids as starting materials. rsc.org This approach ensures that the chirality of the amino acid is transferred to the final diazepinedione product. For the synthesis of this compound, one could envision a synthetic route starting from an N-methylated amino acid, which is then condensed with an appropriate partner to form the seven-membered ring. Alternatively, a non-methylated diazepanedione can be synthesized from a standard amino acid, followed by selective N-methylation in a subsequent step.
A specific example is the use of proline to synthesize rigid, quaternary 1,4-benzodiazepine-2,5-diones with high enantiopurity. researchgate.net This highlights the utility of cyclic amino acids in constructing complex chiral scaffolds. The general strategy of employing amino acids as chiral precursors is a robust and versatile method for accessing enantiomerically pure this compound and its derivatives.
Derivatization and Functionalization Strategies for this compound
The chemical modification of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new therapeutic agents. Derivatization can occur at the nitrogen atoms or on the carbon backbone of the diazepane ring.
Alkylation and Acylation of Nitrogen Atoms
The nitrogen atoms of the 1,4-diazepane-2,5-dione ring are nucleophilic and can be readily alkylated or acylated. In the case of the parent 1,4-diazepane-2,5-dione, selective mono-methylation at the N1 position would yield this compound. Further alkylation at the N4 position is also possible, leading to disubstituted products.
Studies on the alkylation of related 1,5-benzodiazepine-2,4-diones have shown that under phase transfer catalysis (PTC) conditions, both nitrogen atoms can be alkylated. researchgate.net A variety of alkylating agents, such as methyl iodide and benzyl (B1604629) bromide, have been successfully employed. researchgate.net This suggests that similar conditions could be applied to this compound to introduce a second substituent at the N4 position.
The choice of base and reaction conditions can influence the selectivity of N-alkylation. For instance, in the synthesis of 1,4-benzodiazepine (B1214927) derivatives, methyl triflate has been used for N-methylation. mdpi.com
| Reagent/Condition | Position of Functionalization | Type of Reaction | Reference |
| Methyl Iodide | N1 and/or N4 | Alkylation | researchgate.net |
| Benzyl Bromide | N1 and/or N4 | Alkylation | researchgate.net |
| Methyl Triflate | Nitrogen | Methylation | mdpi.com |
Substitution Reactions on the Diazepane Ring
Introducing substituents directly onto the carbon framework of the diazepane ring significantly increases the structural diversity of the scaffold. Research on chiral 1,4-benzodiazepine-2,5-diones has demonstrated the feasibility of such transformations.
Specifically, the diastereoselective alkylation of a chiral 1,4-benzodiazepine-2,5-dione at the C3 position has been reported. umich.edu By using a strong base like lithium hexamethyldisilazide (LHMDS) to generate a carbanion at C3, subsequent reaction with an electrophile, such as N-(bromomethyl)phthalimide, allows for the introduction of a new substituent. umich.edu The stereochemical outcome of this reaction is influenced by the existing chiral center in the molecule.
This methodology provides a clear pathway for the C3-functionalization of a pre-formed this compound ring, enabling the synthesis of a wide array of analogs with varying substitution patterns.
| Reaction Type | Position of Substitution | Key Reagents | Reference |
| Alkylation | C3 | Lithium hexamethyldisilazide (LHMDS), N-(bromomethyl)phthalimide | umich.edu |
Advanced Spectroscopic and Analytical Characterization of 1 Methyl 1,4 Diazepane 2,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the intricate structural details of 1-Methyl-1,4-diazepane-2,5-dione, including its conformational dynamics in solution.
High-Resolution Proton (¹H) NMR Analysis, including Conformational Isomerism
High-resolution ¹H NMR spectroscopy reveals the presence of conformational isomers of this compound in solution. The seven-membered diazepine (B8756704) ring is not planar and can adopt different conformations, leading to distinct sets of proton signals. The presence of the methyl group on one of the nitrogen atoms further complicates the spectrum by influencing the conformational equilibrium.
Studies of similar diazepine ring systems have shown that the protons of the methylene (B1212753) groups can appear as complex multiplets or even separate signals for axial and equatorial protons due to the ring's non-planar configuration and reduced conformational mobility. madridge.org For this compound, the N-methyl group protons would be expected to appear as a singlet, while the methylene protons adjacent to the nitrogen and carbonyl groups would exhibit characteristic chemical shifts and coupling patterns reflecting the specific ring conformation.
Carbon-13 (¹³C) NMR Characterization
For a related compound, homopiperazine, the ¹³C NMR data showed distinct signals for the different methylene carbons in the ring, highlighting the utility of this technique in characterizing cyclic structures. mdpi.com
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Methylene (CH₂) adjacent to N | 40 - 60 |
| Methylene (CH₂) adjacent to C=O | 30 - 50 |
| N-Methyl (N-CH₃) | 30 - 40 |
Two-Dimensional NMR Techniques (e.g., EXSY for Ring Inversion Studies)
Two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY), are invaluable for studying dynamic processes like ring inversion in this compound. By correlating signals of nuclei that are exchanging between different chemical environments, EXSY can provide information on the kinetics of the conformational changes. Variable-temperature NMR studies on similar cyclic diones have successfully determined the energy barriers for ring inversion. researchgate.net Such studies on this compound would allow for the quantification of the energy barrier between different ring conformations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. youtube.com The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The most prominent features would be the strong absorption bands due to the stretching vibrations of the two carbonyl (C=O) groups of the diamide (B1670390) functionality. These typically appear in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amide would be observed as a band in the region of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups would be present in the 2850-3000 cm⁻¹ region. pressbooks.publumenlearning.com The presence of C-N stretching vibrations can also be identified in the fingerprint region of the spectrum. libretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3200 - 3400 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| Amide C=O | Stretch | 1650 - 1700 |
| C-N | Stretch | 1000 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides valuable structural information. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in this compound. This experimental data is then compared with the calculated elemental composition based on the proposed molecular formula (C₆H₁₀N₂O₂) to validate its empirical formula. This technique serves as a fundamental check of the compound's purity and composition.
Chromatographic Methods for Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile compounds like this compound. The method would typically involve a reversed-phase approach, where the stationary phase is nonpolar (commonly a C18-functionalized silica) and the mobile phase is a more polar solvent mixture.
Given the compound's structure, a typical HPLC method would likely utilize a gradient elution. This would start with a high percentage of an aqueous solvent (like water with a small amount of an acid such as formic acid or trifluoroacetic acid to improve peak shape) and gradually increase the proportion of an organic solvent like acetonitrile (B52724) or methanol. This gradient ensures the efficient elution of the target compound while separating it from potential impurities, which may have different polarities.
Detection would most likely be performed using a UV detector, as the amide bonds within the diazepane-dione ring are expected to have a UV absorbance, typically around 210-220 nm. For more sensitive and specific detection, a mass spectrometer (LC-MS) could be coupled to the HPLC system. This would not only confirm the identity of the main peak by its mass-to-charge ratio but also help in the identification of any co-eluting impurities. The purity is determined by calculating the area of the main peak as a percentage of the total area of all observed peaks in the chromatogram. For cyclic peptides and their derivatives, purity levels of >95% are often achieved after purification by preparative HPLC. acs.org
Table 1: Postulated HPLC Conditions for the Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | A time-dependent linear gradient from low to high %B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~210 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 5 - 20 µL |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound.
For related cyclic dipeptides and piperazine-2,5-diones, X-ray crystallography has been instrumental in confirming their structures and understanding their conformational preferences, such as the planarity of the peptide bonds and the puckering of the ring system. csu.edu.au It is expected that the diazepane ring of this compound would adopt a specific conformation (e.g., a boat or chair-like form) to minimize steric strain.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (molecules/unit cell) | Integer value (e.g., 2, 4) |
| Calculated Density (ρ) | g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Structure Activity Relationship Sar and Structural Determinants of Activity for 1 Methyl 1,4 Diazepane 2,5 Dione Analogs
Identification of Pharmacophoric Features within the 1,4-Diazepane-2,5-dione (B14664083) Scaffold
The 1,4-diazepane-2,5-dione core is a recognized privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide range of biologically active compounds. Its inherent structural and chemical properties make it an ideal starting point for designing ligands that can interact with diverse biological targets.
The key pharmacophoric features of the 1,4-diazepane-2,5-dione scaffold include:
Two Carbonyl Groups: These act as hydrogen bond acceptors, playing a crucial role in ligand-receptor interactions.
Two Nitrogen Atoms: These can function as hydrogen bond donors or, when substituted, can influence the molecule's conformation and lipophilicity.
A Seven-Membered Ring: This provides a semi-rigid, three-dimensional structure that allows for the spatial presentation of various substituents in a defined orientation. This conformational constraint is vital for specific binding to target proteins.
The diazepine (B8756704) framework itself has been shown to be essential for the biological activity of its derivatives. For instance, in studies of anti-tubercular agents, 1,4-benzodiazepine-2,5-diones demonstrated promising activity where their open-chain precursors did not, highlighting the importance of the cyclic scaffold. rsc.org This scaffold has been identified as a core structure in compounds designed as inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), indicating its potential in developing anti-inflammatory agents. nih.gov
Impact of the 1-Methyl Group on Conformational Preferences and Ligand-Target Interactions
The introduction of a methyl group at the N1 position of the 1,4-diazepane-2,5-dione scaffold, creating 1-Methyl-1,4-diazepane-2,5-dione, is expected to have a significant impact on its conformational behavior and interaction with biological targets. While direct experimental studies on this specific compound are limited, the effects of N-methylation on cyclic peptides and related structures provide valuable insights. researchgate.netnih.govnih.gov
N-methylation of amide bonds in cyclic peptides is a known strategy to enhance pharmacokinetic properties by:
Restricting Conformational Flexibility: The methyl group can introduce steric hindrance that favors certain backbone conformations over others, leading to a more rigid structure. nih.gov This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing affinity.
Modulating Hydrogen Bonding: The replacement of an N-H proton with a methyl group removes a hydrogen bond donor site. This can be critical for membrane permeability, as it reduces the energetic cost of desolvation when crossing lipid bilayers. nih.gov
In the context of this compound, the 1-methyl group would eliminate a hydrogen bond donor at the N1 position. This modification could enhance its ability to cross cell membranes. Furthermore, the steric bulk of the methyl group would influence the conformational landscape of the seven-membered ring, potentially locking it into a bioactive conformation for a specific target. Computational modeling studies on N-methylated cyclic peptides have demonstrated that such modifications can be used to fine-tune the structural ensemble, which is a key aspect of rational drug design. rsc.org
Influence of Substituents on the Seven-Membered Diazepane Ring
The biological activity of 1,4-diazepane-2,5-dione derivatives can be extensively modulated by introducing substituents at various positions on the seven-membered ring. The size, electronics, and stereochemistry of these substituents are critical determinants of potency and selectivity.
Studies on related 1,4-diazepine-2,5-diones have shown that substitutions at the C3 position, often derived from different amino acids, can lead to a diverse range of biological activities. rsc.org For example, in a series of anti-tubercular 1,4-benzodiazepine-2,5-diones, the nature of the C3 substituent, such as an isobutyl or a 4-hydroxybenzyl group, was found to be a key driver of potency. rsc.org
The following table summarizes the structure-activity relationships for C3-substituted 1,4-benzodiazepine-2,5-diones against Mycobacterium tuberculosis.
| Compound | C3-Substituent | MIC (µg/mL) |
| 4f | Isobutyl (from Leucine) | 2.87 |
| 4h | 4-Hydroxybenzyl (from Tyrosine) | 1.55 |
| 4a | H (from Glycine) | >100 |
| 4b | Methyl (from Alanine) | 50.8 |
| 4d | Benzyl (B1604629) (from Phenylalanine) | 6.8 |
Data sourced from a study on anti-tubercular agents. rsc.org
These findings underscore that bulky and aromatic substituents at the C3 position can significantly enhance activity, likely by engaging in favorable interactions with hydrophobic pockets in the target enzyme.
Structure-Activity Insights from Related 1,4-Benzodiazepine-2,5-dione Systems
The 1,4-benzodiazepine-2,5-dione scaffold, which features a benzene (B151609) ring fused to the diazepine ring, is a closely related and extensively studied class of compounds. SAR studies on these systems provide a valuable framework for understanding their non-fused counterparts. This scaffold is considered a "privileged structure" due to its ability to provide ligands for a wide range of biological targets. researchgate.netontosight.ai
Derivatives of 1,4-benzodiazepine-2,5-dione have been identified as potent anticancer agents, melanocortin receptor agonists, and endothelin receptor antagonists. nih.govacs.orgnih.govnih.gov A systematic SAR investigation of 1,4-benzodiazepine-2,5-dione derivatives as potential anticancer agents revealed a highly potent compound, 52b, which induces cell cycle arrest and apoptosis. nih.govacs.org
In the development of endothelin receptor antagonists, it was found that substitutions at both the N1 and N4 positions of the 1,4-benzodiazepine-2,5-dione core were crucial for high affinity. Specifically, compounds bearing two flanking aryl substituents at these positions showed superior inhibitory activity compared to unsubstituted or mono-alkylated analogs. nih.gov For example, 1-benzyl-7-chloro-3-isopropyl-4-(3-methoxybenzyl)-1,4-benzodiazepine-2,5-dione exhibited an IC50 in the low nanomolar range. nih.gov This suggests that for certain targets, occupying specific spatial vectors extending from the core scaffold with appropriate substituents is a key strategy for achieving high potency.
The following table illustrates the impact of N1 and N4 substitutions on endothelin receptor antagonism.
| Compound | N1-Substituent | N4-Substituent | C3-Substituent | C7-Substituent | IC50 (nM) |
| Unsubstituted | H | H | Isopropyl | Cl | >1000 |
| N1-Alkylated | Benzyl | H | Isopropyl | Cl | >1000 |
| 17b | Benzyl | 3-Methoxybenzyl | Isopropyl | Cl | Low nM |
Data interpretation from a study on endothelin receptor antagonists. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,4-Diazepane-2,5-dione Derivatives
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various benzodiazepine (B76468) analogs. nih.gov These methods generate predictive models by correlating the steric and electrostatic fields of aligned molecules with their activities. The resulting contour maps provide a visual representation of the regions where modifications to the scaffold are likely to enhance or diminish biological activity.
For instance, a multidimensional hybrid QSAR study was performed on 59 1,4-benzodiazepine-2,5-dione derivatives as inhibitors of the p53-HDM2 interaction. brieflands.comnih.gov The developed QSAR models were able to explain a high percentage of the variance in the observed biological data, indicating their predictive power. brieflands.com Such models are invaluable for:
Predicting the activity of newly designed compounds before their synthesis.
Guiding lead optimization by identifying key structural features that influence activity.
Providing insights into the ligand-receptor binding mechanism.
The descriptors used in these models often include electronic, steric, hydrophobic, and topological parameters. The success of QSAR in the broader benzodiazepine class suggests that this methodology would be highly applicable to the systematic exploration and optimization of 1,4-diazepane-2,5-dione derivatives as well.
Mechanistic Investigations of 1 Methyl 1,4 Diazepane 2,5 Dione at the Molecular Level
Identification of Biological Targets and Pathways
While specific enzyme modulation data for 1-Methyl-1,4-diazepane-2,5-dione is not detailed in available research, studies on the related 1,4-benzodiazepine-2,5-dione (BZD) structure have identified potent inhibitory activity against fundamental cellular processes like protein synthesis.
In a broad screening against multiple human tumor cell lines, a BZD derivative, compound 52b , was identified as a highly potent antitumor agent. nih.gov Further investigation revealed that this compound's mechanism of action involves the inhibition of protein synthesis within cancer cells, a critical pathway for tumor growth and proliferation. This finding highlights the potential for the diazepanedione scaffold to interfere with essential enzymatic machinery. nih.gov
Table 1: Anticancer Activity of BZD Derivative 52b
| Compound | Target Pathway | Cellular Effect | Key Finding |
| 52b (A BZD derivative) | Protein Synthesis | Induces cell cycle arrest and apoptosis in lung cancer cells. | Identified as a potential protein synthesis inhibitor that effectively prevents tumor growth in a xenograft mouse model. nih.gov |
The diazepanedione scaffold has been successfully utilized to create ligands for various G-protein coupled receptors (GPCRs) and other cell surface receptors.
Melanocortin Receptors: The 1,4-benzodiazepine-2,5-dione template has been used to develop small-molecule agonists for melanocortin receptors (MC1-5). nih.gov These receptors are involved in numerous physiological functions, with the MC4 receptor playing a key role in energy homeostasis and feeding behavior. nih.govacs.org Structure-activity relationship studies have produced BZD-based molecules with nanomolar agonist potency at these receptors, demonstrating the scaffold's effectiveness in mimicking endogenous ligands. nih.gov
Other Receptors: Derivatives of the core 1,4-diazepane-2,5-dione (B14664083) structure have been identified as potent inhibitors of the Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.gov LFA-1 is an integrin receptor crucial for immune cell adhesion and trafficking. The discovery of diazepanediones as LFA-1 inhibitors opens avenues for their investigation in inflammatory conditions. nih.gov
Table 2: Receptor Interaction Profile of Diazepanedione Scaffolds
| Compound Class | Receptor Target | Observed Activity | Potential Application |
| 1,4-Benzodiazepine-2,5-diones | Melanocortin Receptors (e.g., MC4R) | Agonist with nanomolar potency. nih.govacs.org | Treatment of obesity and regulation of energy homeostasis. nih.gov |
| 1,4-Diazepane-2,5-diones | Lymphocyte Function-Associated Antigen-1 (LFA-1) | Potent Inhibitor. nih.gov | Modulation of immune responses. |
Elucidation of Binding Modes and Interaction Dynamics
The precise binding mode of this compound to its potential targets has not been specifically reported. However, research on its analogues provides insight into the structural requirements for biological activity.
For the 1,4-benzodiazepine-2,5-dione derivatives acting as melanocortin receptor agonists, structure-activity relationship (SAR) studies have been crucial. These investigations have shown that modifying substituents on the benzodiazepine (B76468) core can fine-tune the potency and selectivity of the compounds for different melanocortin receptor subtypes. nih.gov Similarly, for the BZD derivatives identified as anticancer agents, SAR studies revealed that the substituents on the benzodiazepine skeleton are critical for their potent activity, which ultimately leads to the inhibition of protein synthesis. nih.gov For instance, the development of compound 52b from an initial hit compound (11a) was the result of systematic chemical modifications that enhanced its antitumor effects. nih.gov
Cellular Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis, Quorum Sensing Inhibition)
The downstream cellular effects of the diazepanedione scaffold are a direct consequence of its interaction with specific molecular targets.
Cell Cycle Arrest and Apoptosis: The potent BZD-based anticancer compound 52b was shown to exert its effects on lung cancer cells by inducing both cell cycle arrest and apoptosis (programmed cell death). nih.gov These are two critical mechanisms for controlling cancer cell proliferation. Further analysis confirmed that these cellular events are preceded by the inhibition of protein synthesis. nih.gov
In a separate line of research, enantiomerically pure perhydro-1,4-diazepine-2,5-dione derivatives have been synthesized and evaluated as inhibitors of apoptosis. nih.gov These compounds demonstrated potent anti-apoptotic activity, suggesting that the core diazepanedione structure can be tailored to either promote or inhibit programmed cell death depending on its specific chemical modifications and the biological context. nih.gov
Table 3: Cellular Mechanisms of Diazepanedione Derivatives
| Compound Class | Cellular Mechanism | Biological Context |
| 1,4-Benzodiazepine-2,5-diones | Cell Cycle Arrest & Apoptosis Induction | Anticancer activity in human tumor cell lines. nih.gov |
| Perhydro-1,4-diazepine-2,5-diones | Apoptosis Inhibition | Potential for treating diseases associated with excessive cell death. nih.gov |
Computational Chemistry and Molecular Modeling of 1 Methyl 1,4 Diazepane 2,5 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-Methyl-1,4-diazepane-2,5-dione at the electronic level. DFT methods offer a favorable balance between computational cost and accuracy, making them a standard tool for the analysis of medium-sized organic molecules.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For cyclic systems like the 1,4-diazepane-2,5-dione (B14664083) ring, this process is essential for identifying the lowest energy conformation. Studies on the parent scaffold, 1,4-benzodiazepine-2,5-diones, have shown that the seven-membered ring typically adopts a boat-like conformation to minimize steric strain. researchgate.net Theoretical calculations using both Hartree-Fock (HF) and DFT methods have been effective in analyzing the conformational behavior of these molecules. researchgate.net
The introduction of a methyl group at the N1 position of 1,4-diazepane-2,5-dione will influence the energetic landscape, potentially creating distinct conformers with varying stabilities. DFT calculations can map these potential energy surfaces, identifying transition states and energy barriers between different conformations, such as ring inversion. researchgate.net This information is critical for understanding the molecule's flexibility and how it might adapt its shape upon interacting with a biological target.
Table 1: Illustrative Optimized Geometrical Parameters for the 1,4-Diazepane-2,5-dione Core (Note: These are representative values for the core ring structure based on DFT calculations of similar heterocyclic systems. Actual values for the methylated compound would require specific calculation.)
| Parameter | Bond/Angle | Typical Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.35 Å |
| Bond Length | C-C | ~1.53 Å |
| Bond Length | C-N (amine) | ~1.47 Å |
| Bond Angle | N-C=O | ~121° |
| Bond Angle | C-N-C | ~118° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the nitrogen and oxygen atoms, while the LUMO is often distributed around the electron-deficient carbonyl carbons. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity. mdpi.com Analysis of related compounds shows that the nature of substituents can significantly alter the FMO energies and, consequently, the reactivity of the entire molecule. mdpi.com
Table 2: Conceptual Influence of N-Methylation on Frontier Orbital Energies (Note: This table illustrates the general electronic effects of adding a methyl group, a weak electron-donating group, to a nitrogen atom within a heterocyclic system.)
| Orbital | Effect of N-Methylation | Rationale |
|---|---|---|
| HOMO Energy | Increase (Destabilization) | The electron-donating nature of the methyl group increases electron density on the nitrogen, raising the energy of the highest occupied orbital. |
| LUMO Energy | Slight Increase or Minor Change | The effect on the unoccupied orbitals is generally less direct and smaller compared to the effect on the HOMO. |
| HOMO-LUMO Gap | Decrease | An increase in HOMO energy with a relatively stable LUMO energy leads to a smaller energy gap, suggesting potentially higher reactivity compared to the unsubstituted parent compound. |
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts (¹H and ¹³C). nih.gov Computer programs like Gaussian are frequently used for these types of calculations. nih.gov
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This is particularly useful for assigning specific signals in complex experimental spectra and for understanding how the electronic environment of each atom is affected by the molecule's conformation and the presence of the methyl substituent.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are hypothetical and serve as an illustration of what DFT-based predictions would provide. They are based on standard chemical shift ranges for the functional groups present.)
| Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| N-CH₃ (¹H) | ~2.9 - 3.1 | Protons on a methyl group attached to a nitrogen. |
| Ring CH₂ (¹H) | ~3.2 - 3.8 | Methylene (B1212753) protons within the diazepane ring, likely showing complex splitting patterns. |
| N-H (¹H) | ~7.5 - 8.5 | Amide proton, position can vary significantly with solvent and concentration. |
| N-CH₃ (¹³C) | ~35 - 40 | Carbon of the N-methyl group. |
| Ring CH₂ (¹³C) | ~40 - 55 | Methylene carbons within the diazepane ring. |
| C=O (¹³C) | ~165 - 175 | Carbonyl carbons of the two amide groups. |
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.comyoutube.com This method is crucial in drug discovery for identifying potential drug candidates. The 1,4-diazepane-2,5-dione scaffold has been identified as a core structure in compounds that act as potent inhibitors of targets like Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.gov Similarly, the related 1,4-benzodiazepine-2,5-dione scaffold has been used to develop agonists for melanocortin receptors. acs.orgnih.gov
For this compound, molecular docking could be used to screen for potential biological targets. The simulation places the molecule into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. The results also provide a detailed 3D model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the binding.
Table 4: Example of a Hypothetical Molecular Docking Study
| Parameter | Description |
|---|---|
| Target Protein | Lymphocyte Function-Associated Antigen-1 (LFA-1) (PDB ID: 1ZON) |
| Ligand | This compound |
| Docking Software | AutoDock Vina |
| Binding Affinity (Score) | -7.5 kcal/mol (Illustrative) |
| Key Interactions | Hydrogen bond between the N-H group and a backbone carbonyl of an active site residue (e.g., Aspartic Acid). Hydrophobic interactions involving the diazepane ring and surrounding nonpolar residues (e.g., Leucine, Valine). |
Molecular Dynamics Simulations for Conformational Studies and Protein-Ligand Interactions
While molecular docking provides a static snapshot of a ligand binding to a receptor, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique is used to assess the stability of a protein-ligand complex predicted by docking and to study the conformational changes that may occur during the binding process.
An MD simulation of the this compound-protein complex would reveal how the ligand and protein adjust to each other in a simulated physiological environment. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position can confirm the stability of the binding pose. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein become more or less flexible upon ligand binding. Such simulations were used to authenticate the stability of a thiazolidinedione derivative in complex with its target, PPAR-γ. nih.gov
Table 5: Typical Parameters and Outputs of a Molecular Dynamics Simulation
| Parameter/Output | Description | Example Value/Observation |
|---|---|---|
| Simulation Time | The total time period over which the system's dynamics are simulated. | 100 nanoseconds (ns) |
| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, CHARMM |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of a protein or ligand from a reference structure over time. A stable RMSD indicates the system has reached equilibrium. | Ligand RMSD plateaus at ~2 Å, indicating a stable binding pose. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Lower RMSF values for active site residues upon ligand binding, suggesting stabilization. |
| Interaction Energy | Calculates the binding free energy between the protein and the ligand. | Consistent negative interaction energy throughout the simulation. |
Virtual Screening and Design of Novel this compound Analogs
Virtual screening is a computational strategy used in drug discovery to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target. scispace.comarxiv.org Given a validated biological target for the 1,4-diazepane-2,5-dione scaffold, virtual screening can be employed to discover novel and more potent analogs.
The process typically starts with a large database of chemical compounds, such as the ZINC database or ChemDiv. nih.govresearchgate.net These compounds are then filtered based on physicochemical properties (e.g., Lipinski's rule of five) and subsequently docked into the target protein's binding site. The top-scoring compounds, or "hits," are then selected for further computational analysis (like MD simulations) and eventual experimental testing. nih.gov This approach allows for the rapid and cost-effective exploration of chemical space to design new analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic properties.
Table 6: A Generalized Workflow for Virtual Screening to Design Novel Analogs
| Step | Description | Tools/Methods |
|---|---|---|
| 1. Library Preparation | Select and prepare a large database of small molecules for screening. This includes generating 3D conformations and assigning correct protonation states. | ZINC Database, ChemDiv, OpenEye Omega |
| 2. Receptor Preparation | Prepare the 3D structure of the target protein, defining the binding site (grid generation). | PDB, Schrödinger Maestro, AutoDockTools |
| 3. High-Throughput Virtual Screening (HTVS) | Dock the entire library into the receptor's active site using a fast and efficient docking algorithm. | Glide, AutoDock Vina, OpenEye FRED |
| 4. Hit Selection and Refinement | Filter the results based on docking scores and visual inspection of binding poses. Select the top percentage of compounds for more accurate, but slower, docking protocols. | Scoring functions, clustering algorithms |
| 5. Post-Screening Analysis | Perform more rigorous computational analysis, such as MD simulations or binding free energy calculations, on the most promising hits. | Desmond, GROMACS, AMBER |
| 6. Experimental Validation | Synthesize and test the final candidate compounds in biological assays to confirm their activity. | In vitro enzymatic assays, cell-based assays |
Pre Clinical Research on Biological Activities of 1 Methyl 1,4 Diazepane 2,5 Dione and Analogs Excluding Human Clinical Data
In Vitro Efficacy and Potency Assays
Anti-mycobacterial Tuberculosis Activity
The 1,4-benzodiazepine-2,5-dione framework has been identified as a promising starting point for developing new drugs to treat multi-drug resistant tuberculosis. rsc.org A study involving the synthesis of a series of 1,4-benzodiazepine-2,5-diones with various substituents at the C-3 position revealed their potential as anti-mycobacterial agents. rsc.org When tested for anti-TB activity, these compounds showed promising results, indicating that the diazepine (B8756704) structure is crucial for their biological function. rsc.org
Notably, two compounds from this series, 4h and 4f , were identified as the most potent, with Minimum Inhibitory Concentration (MIC) values of 1.55 and 2.87 μg/mL, respectively. rsc.org Docking studies suggested that these compounds may exert their effect by targeting the enoyl acyl carrier protein. rsc.org In a separate study, a blue benzoquinone derivative isolated from scorpion venom also demonstrated activity against Mycobacterium tuberculosis, with a reported MIC of 8 µg/mL. nih.gov
Table 1: Anti-mycobacterial Activity of 1,4-Benzodiazepine-2,5-dione Analogs
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4h | 1.55 | Mycobacterium tuberculosis |
| 4f | 2.87 | Mycobacterium tuberculosis |
| Blue Benzoquinone Derivative | 8 | Mycobacterium tuberculosis |
Anticancer Activity in Cell Lines (e.g., Protein Synthesis Inhibition, Cell Cycle Arrest)
Derivatives of 1,4-benzodiazepine-2,5-dione have demonstrated significant anticancer activity in various human tumor cell lines. A screening of a small-molecule library identified a 1,4-benzodiazepine-2,5-dione (BZD) compound, 11a , as a hit with an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 tumor cell lines. nih.gov
Further structure-activity relationship studies led to the discovery of compound 52b , which showed potent antitumor effects, particularly against lung cancer cells. nih.gov This compound was found to induce cell cycle arrest and apoptosis. nih.gov Mechanistic studies revealed that 52b acts as a potential protein synthesis inhibitor. nih.gov
Research on other analogs has also pointed to cell cycle arrest as a key mechanism of their anticancer action. For instance, some dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors cause S-phase arrest in sensitive breast cancer cell subtypes. nih.gov Another compound, 10H-3,6-diazaphenothiazine (PTZ), induced G2/M phase cell cycle arrest in A2780 ovarian cancer cells. nih.gov Similarly, a benz[f]indole-4,9-dione analog was shown to cause G2/M cell cycle arrest in human lung cancer cells (A549). elsevierpure.com
Table 2: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Analogs and Other Compounds
| Compound | Activity | Cell Line | Mechanism |
|---|---|---|---|
| 11a (BZD) | GI50 = 0.24 μM | 60 human tumor cell lines | Growth inhibition |
| 52b | Potent antitumor effects | Lung cancer cells | Protein synthesis inhibition, cell cycle arrest, apoptosis |
| DHODH inhibitors | Cell cycle arrest | Breast cancer cells | S-phase arrest |
| 10H-3,6-diazaphenothiazine (PTZ) | Cell cycle arrest | A2780 ovarian cancer cells | G2/M phase arrest |
| Benz[f]indole-4,9-dione analog | Cell cycle arrest | A549 lung cancer cells | G2/M phase arrest |
Melanocortin Receptor Agonist Activity
The 1,4-benzodiazepine-2,5-dione scaffold has been successfully utilized to develop potent agonists for melanocortin receptors. acs.orgnih.gov These receptors are involved in various physiological functions, including energy homeostasis, making them attractive targets for therapeutic development. nih.govresearchgate.net
A study focused on the synthesis and analysis of 12 melanocortin receptor agonists based on the 1,4-benzodiazepine-2,5-dione template reported molecules with nanomolar agonist potency. acs.orgnih.gov This was the first report of this class of compounds acting as melanocortin receptor agonists. nih.govresearchgate.net Another related core structure, 1,4-dihydro- acs.orgresearchgate.netdiazepine-5,7-dione, has also been investigated for its activity at melanocortin receptors, with some compounds from this series demonstrating activity at the MC1 and MC4 receptors. nih.govresearchgate.net
Table 3: Melanocortin Receptor Activity of Diazepine Analogs
| Compound Scaffold | Activity | Receptor Subtype(s) |
|---|---|---|
| 1,4-Benzodiazepine-2,5-dione | Nanomolar agonist potency | Melanocortin receptors |
| 1,4-Dihydro- acs.orgresearchgate.netdiazepine-5,7-dione | Agonist activity | MC1R, MC4R |
Rho Kinase (ROCK) Inhibitory Activity
While direct studies on 1-Methyl-1,4-diazepane-2,5-dione as a Rho kinase (ROCK) inhibitor are not prevalent, the broader class of diketopiperazines, to which it belongs, has been associated with Rho inhibition. mdpi.com Diketopiperazines are recognized for a wide range of pharmacological activities, including acting as rho inhibitors. mdpi.com This suggests a potential, though not yet specifically demonstrated, for this compound or its close analogs to exhibit ROCK inhibitory activity.
Quorum Sensing Inhibition Assays
Diketopiperazines (DKPs), including those with a similar core structure to this compound, have been identified as inhibitors of quorum sensing (QS) in bacteria. nih.govacs.org QS is a cell-to-cell communication process that regulates virulence in many pathogenic bacteria. nih.govnih.gov
One study identified a new 2,5-DKP derivative, O-dihydroxycyclopenol, from a marine fungus that significantly inhibited violacein (B1683560) production in Chromobacterium violaceum, a common model for QS inhibition studies. tandfonline.com This compound showed a 20.65% inhibition at a concentration of 6.25 μg/mL without affecting bacterial growth. tandfonline.com Other research has shown that naturally derived compounds like trans-cinnamaldehyde and salicylic (B10762653) acid can effectively downregulate QS-related gene expression in Pseudomonas aeruginosa. nih.gov Specifically, diketopiperazines have been found to impair the ability of Burkholderia cenocepacia to produce virulence factors and form biofilms by inhibiting the QS synthase CepI. nih.gov
Table 4: Quorum Sensing Inhibition by Diketopiperazine Analogs
| Compound | Activity | Target Organism/System |
|---|---|---|
| O-dihydroxycyclopenol | 20.65% inhibition of violacein production at 6.25 μg/mL | Chromobacterium violaceum |
| Trans-cinnamaldehyde | Downregulation of las and rhl QS systems | Pseudomonas aeruginosa |
| Diketopiperazines | Inhibition of CepI, impairment of protease/siderophore production and biofilm formation | Burkholderia cenocepacia |
P2X4 Receptor Antagonist Activity
Analogs of this compound, specifically those based on a 1,5-dihydro-2H-naphtho[1,2-b] acs.orgresearchgate.netdiazepine-2,4(3H)-dione scaffold, have been investigated as antagonists of the P2X4 receptor. nih.govacs.orgnih.gov The P2X4 receptor is implicated in various pathological conditions, including neuropathic pain and inflammation. nih.govdoi.org
Structure-activity relationship studies on these naphtho-diazepinedione analogs have led to the identification of potent and selective P2X4 receptor antagonists. acs.orgnih.gov For example, the 4-pyridyl analog 21u (MRS4719) and the 6-methyl analog 22c (MRS4596) were found to be the most potent at the human P2X4 receptor with IC50 values of 0.503 and 1.38 μM, respectively. nih.govnih.gov These compounds also demonstrated selectivity over other P2X receptor subtypes. nih.govnih.gov Further research has focused on developing these antagonists for potential therapeutic applications and as PET tracers for imaging P2X4 receptor expression. doi.org
Table 5: P2X4 Receptor Antagonist Activity of Naphtho-diazepinedione Analogs
| Compound | IC50 (μM) at hP2X4R | Key Findings |
|---|---|---|
| 21u (MRS4719) | 0.503 | Potent and selective antagonist |
| 22c (MRS4596) | 1.38 | Potent and selective antagonist |
Herbicidal Activity
Research into the herbicidal properties of compounds structurally related to this compound has revealed potential for agricultural applications. A series of 1H-1,4-benzodiazepine-2,5-diones, which are analogs, have been shown to inhibit photosystem II electron transport. acs.org This inhibition is a mechanism of action for many commercial herbicides. Structure-activity relationship studies on these analogs indicated that substitutions on both the benzene (B151609) and diazepine rings significantly influence their herbicidal efficacy. acs.org Specifically, introducing bulky aliphatic groups at the N-4 position and substitutions at the C-7 and C-9 positions of the aromatic ring enhanced herbicidal activity, while leaving N-1, C-6, and C-8 unsubstituted was found to be optimal. acs.org
Another class of related compounds, 2-acyl-cyclohexane-1,3-diones, has also been investigated for herbicidal activity through the inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov This enzyme is a key component in the biosynthesis of plastoquinone, which is essential for photosynthesis and carotenoid production. nih.gov Studies on these analogs demonstrated that a 1,3-dione feature was necessary for HPPD inhibition. The potency of these compounds was influenced by the length of the alkyl side chain, with an 11-carbon chain showing optimal activity. nih.gov For instance, a 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain exhibited an I50app value of 0.18 ± 0.02 μM, which was slightly more potent than the commercial herbicide sulcotrione (B48614) (I50app: 0.25 ± 0.02 μM). nih.gov
The discovery of pinoxaden, a commercial graminicide, emerged from the optimization of 3-hydroxy-4-phenyl-5-oxo-pyrazolines, which incorporate a acs.orgresearchgate.netnih.govoxadiazepane ring. researchgate.net This highlights the potential of diazepine-containing scaffolds in the development of selective herbicides. researchgate.net
General Antimicrobial Profiling
The antimicrobial potential of 1,4-diazepane-2,5-dione (B14664083) and its analogs has been explored against various bacterial strains. In one study, novel 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives were synthesized and evaluated for their in vitro antibacterial activity. biointerfaceresearch.comresearchgate.net The results indicated that the presence of the 1,2-diazepine ring contributed significantly to the antibacterial efficacy of the compounds. biointerfaceresearch.com Specifically, compounds incorporating the 1,2-diazepine ring showed notable activity against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. researchgate.net
Another study focused on 1,4-benzodiazepine-2,5-diones synthesized from amino acids as potential anti-tubercular agents. rsc.org These compounds displayed promising activity against Mycobacterium tuberculosis, with the diazepine framework being crucial for their efficacy. rsc.org Two compounds from this series were identified as lead candidates with MIC values of 1.55 and 2.87 μg/mL. rsc.org
The following table provides a summary of the antimicrobial activity of selected diazepine derivatives from the literature.
| Compound Class | Target Organism(s) | Key Findings |
| 1,2-Diazepine derivatives | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | The 1,2-diazepine ring was found to be a key contributor to the observed antibacterial activity. biointerfaceresearch.comresearchgate.net |
| 1,4-Benzodiazepine-2,5-diones | Mycobacterium tuberculosis | The diazepine framework was essential for anti-tubercular activity, with lead compounds showing MIC values as low as 1.55 μg/mL. rsc.org |
In Vivo Studies in Animal Models (Excluding Human Clinical Trials)
Assessment of Neuroprotective Effects in Disease Models (e.g., Ischemic Stroke)
The neuroprotective potential of compounds related to this compound has been investigated in animal models of ischemic stroke. While direct studies on this compound are not extensively reported, research on other neuroprotective agents provides a framework for how such compounds might be evaluated. For instance, in a rat model of acute ischemic stroke induced by middle cerebral artery occlusion (MCAO), the administration of amygdalin (B1666031) was shown to significantly reduce cerebral infarct volume and improve neurological function. nih.gov This study highlights the methodologies used to assess neuroprotection, including the measurement of infarct size and behavioral tests like the modified neurological severity score (mNSS) and the rotarod test. nih.gov
Another approach to neuroprotection in stroke models is focal brain cooling, which has been shown to reduce infarct area and preserve neurobehavioral function in rats with photochemically-induced cerebral infarction. elsevierpure.com These studies underscore the importance of assessing both histological and functional outcomes in evaluating the efficacy of potential neuroprotective agents. The failure of many neuroprotective agents in clinical trials, despite promising preclinical data, has been attributed to factors such as the therapeutic time window and differences between animal models and human stroke. nih.gov Therefore, rigorous preclinical evaluation in relevant animal models is critical.
Evaluation of Tumor Growth Inhibition in Xenograft Models
Analogs of this compound have been assessed for their ability to inhibit tumor growth in xenograft models. A study on 1,4-benzodiazepine-2,5-dione derivatives identified a potent antitumor compound, designated 52b, which significantly inhibited the growth of human non-small-cell lung cancer (NCI-H522) xenografts in mice. nih.gov This compound was found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov
The table below summarizes the findings of tumor growth inhibition in xenograft models for related compound classes.
| Compound/Analog Class | Xenograft Model | Key Findings |
| 1,4-Benzodiazepine-2,5-dione derivative (52b) | Human non-small-cell lung cancer (NCI-H522) | Significantly prevented tumor growth with no observable toxic effects. nih.gov |
| Diaminophenyladamantane (DPA) derivatives | Colon Colo 205 | Observed in vivo tumor growth suppression. nih.gov |
| NGR peptide-daunorubicin conjugates | Kaposi's Sarcoma | Showed inhibition of tumor growth. nih.gov |
Selectivity and Off-Target Profiling
In the context of anticancer agents, selectivity is often assessed by comparing the activity of a compound against a panel of different cancer cell lines. For example, a study on 1,4-benzodiazepine-2,5-dione derivatives screened a hit compound against 60 tumor cell lines from nine different types of human cancers, providing a broad overview of its activity spectrum. nih.gov Similarly, diaminophenyladamantane derivatives were screened against 60 human cancer cell lines in the National Cancer Institute's (NCI) anticancer drug screen, revealing varying degrees of growth inhibition across different cell lines. nih.gov This type of profiling helps to identify potential indications and to understand the molecular determinants of sensitivity to the compound.
Future Research Directions and Unexplored Avenues for 1 Methyl 1,4 Diazepane 2,5 Dione
Development of Novel and Sustainable Synthetic Routes
The synthesis of diazepane scaffolds is an active area of research, yet dedicated, high-yield routes for 1-Methyl-1,4-diazepane-2,5-dione are not extensively documented. Future research could focus on developing efficient and environmentally friendly synthetic methodologies.
One promising avenue is the adaptation of solid-phase peptide synthesis (SPPS). The 1,4-diazepine-2,5-dione ring has been observed as a side-product during the synthesis of certain peptide sequences. nih.gov A future direction would involve intentionally promoting this cyclization. N-methylation is a known technique to modulate the properties of peptides, and protocols for N-methylation on solid supports could be integrated into this process. nih.govresearchgate.net This approach would allow for the modular and potentially automated synthesis of a library of related compounds for screening.
Another strategy involves leveraging amino acids as starting materials. Researchers have successfully synthesized 1,4-benzodiazepine-2,5-diones using amino acid precursors and a catalyst. rsc.org Exploring the cyclization of N-methylated dipeptide precursors, such as those derived from sarcosine (B1681465) (N-methylglycine) and β-alanine, could provide a direct and sustainable route. Green chemistry principles, such as using benign solvents and catalyst-free conditions, could be a key focus. acs.org
Potential Synthetic Strategies:
| Starting Materials | Method | Potential Advantages |
| N-methylated dipeptides | Solution-phase cyclization | Direct route, potential for scalability. |
| Amino acids on solid support | On-resin N-methylation and cyclization | High purity, suitable for library synthesis. nih.gov |
| Isatoic anhydride, primary amine, chloroacetyl chloride | Three-component reaction | Efficient for creating benzodiazepine (B76468) analogues, could be adapted. researchgate.net |
Exploration of Diverse Biological Targets and Therapeutic Areas (excluding clinical human trials)
The diazepane scaffold is a cornerstone of many therapeutic agents. Extrapolating from related compounds, this compound and its derivatives could be investigated against a variety of biological targets, opening up new therapeutic possibilities beyond their traditional uses.
Anticancer Activity: Perhydro-1,4-diazepine-2,5-dione derivatives have shown potent activity as apoptosis inhibitors. nih.gov Furthermore, N-methylated cyclodepsipeptides, which share structural similarities, exhibit low nanomolar antiproliferative activities against various cancer cell lines. nih.gov Future studies could involve screening this compound against a panel of cancer cell lines to determine its potential as an anticancer agent, possibly acting through apoptosis induction or by inhibiting protein synthesis.
Infectious Diseases: A significant finding in related scaffolds is the anti-tubercular activity of 1,4-benzodiazepine-2,5-diones. These compounds were found to inhibit the enoyl acyl carrier protein in Mycobacterium tuberculosis. rsc.org Given the urgent need for new antibiotics, evaluating this compound for activity against tuberculosis and other pathogenic bacteria is a logical and important next step.
Immunomodulation and Inflammation: The parent structure, 1,4-diazepane-2,5-dione (B14664083), has been identified as a potent inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1), a key molecule in immune cell adhesion. nih.gov The introduction of a methyl group could modulate this activity, potentially leading to more selective or potent immunomodulatory agents for treating inflammatory diseases.
Neurological Disorders: The benzodiazepine core is famously associated with treatments for anxiety and other CNS disorders. While the target compound is not a classical benzodiazepine, its scaffold is related. Computational studies on other benzodiazepines have explored their interaction with GABAA receptors. nih.gov It would be valuable to screen this compound for activity at various neuronal receptors.
Metabolic Diseases: The 1,4-benzodiazepine-2,5-dione template has been successfully used to develop potent agonists for melanocortin receptors (MC1-5R), which are involved in energy homeostasis and feeding behavior. acs.org This suggests that the simpler diazepane-dione scaffold could also serve as a template for developing agents to treat obesity and other metabolic disorders.
Table of Potential Biological Targets for Investigation:
| Target Class | Specific Target Example | Potential Therapeutic Area | Reference Compound Class |
| Apoptosis Regulators | Apoptosomes | Oncology | Perhydro-1,4-diazepine-2,5-diones nih.gov |
| Bacterial Enzymes | Enoyl Acyl Carrier Protein | Infectious Disease (Tuberculosis) | 1,4-Benzodiazepine-2,5-diones rsc.org |
| Cell Adhesion Molecules | LFA-1 | Inflammation, Autoimmune Disease | 1,4-Diazepane-2,5-diones nih.gov |
| G-Protein Coupled Receptors | Melanocortin Receptors | Metabolic Disease (Obesity) | 1,4-Benzodiazepine-2,5-diones acs.org |
| Protein Synthesis Machinery | Ribosomes | Oncology | N-methylated cyclodepsipeptides nih.gov |
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic use, this compound can serve as a valuable scaffold for creating chemical biology tools. Its rigid structure is ideal for presenting functional groups in a defined spatial orientation, making it a suitable core for developing probes to study biological systems. nih.gov
One unexplored avenue is the development of targeted drug delivery systems. By attaching a homing motif, such as the RGD peptide sequence which targets integrins often overexpressed on tumor cells, derivatives of this compound could be used to deliver cytotoxic agents specifically to cancer cells. nih.govnih.gov
Another application is in the creation of fluorescent probes. By conjugating a fluorophore to the diazepane scaffold, researchers could create tools to visualize the localization and dynamics of specific biological targets in living cells, provided a derivative with high affinity and selectivity can be developed.
Advanced Computational Design and Optimization of Diazepane Scaffolds
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel compounds based on the this compound scaffold. nih.gov Future research should heavily leverage these in silico methods.
Molecular docking studies can be used to screen virtual libraries of diazepane derivatives against the crystal structures of various protein targets, such as those listed in the table above. rsc.orgnih.gov This would allow for the rational design of new compounds with improved binding affinity and selectivity, prioritizing the most promising candidates for synthesis.
Furthermore, molecular dynamics simulations can provide insights into the conformational preferences of the diazepane ring and how the N-methyl group influences its shape and interaction with target proteins. This understanding is crucial for structure-based drug design.
Investigation of Non-Pharmacological Applications
While the primary focus is often on pharmacology, the unique structural properties of cyclic peptides and their mimics suggest potential in other fields. The structural rigidity and predictable self-assembly properties of cyclic dipeptides are being explored in material science. nih.gov
Future research could investigate the potential of this compound as a building block for novel polymers or supramolecular structures. Its ability to form defined hydrogen bonds and its rigid conformation could be exploited to create new materials with ordered architectures, potentially for applications in organic electronics or as specialized catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
